1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-ol
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Overview
Description
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a propanol backbone
Preparation Methods
The synthesis of 1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-fluorobenzene and 2-methylpropan-1-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as sodium methoxide.
Major Products: The major products depend on the type of reaction. For example, oxidation yields ketones or aldehydes, while substitution can yield a variety of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-substrate interactions due to its structural similarity to certain natural substrates.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-ol exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of certain enzymes, thereby affecting the overall metabolic processes.
Comparison with Similar Compounds
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-ol can be compared with similar compounds such as:
2-(3-Chloro-2-fluorophenyl)ethanol: Similar in structure but with different functional groups, leading to varied reactivity and applications.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with chloro and fluoro substituents, but with a thiazole ring, offering different biological activities.
(3-Chloro-2-fluorophenyl)(cyclopropyl)methanone: A compound with a cyclopropyl group, used in different chemical and biological contexts.
Properties
Molecular Formula |
C10H12ClFO |
---|---|
Molecular Weight |
202.65 g/mol |
IUPAC Name |
1-(3-chloro-2-fluorophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H12ClFO/c1-6(2)10(13)7-4-3-5-8(11)9(7)12/h3-6,10,13H,1-2H3 |
InChI Key |
GEPSUXGUCYJPIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C(=CC=C1)Cl)F)O |
Origin of Product |
United States |
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